molecular formula C15H15NO2 B5395744 4-[(2-methylbenzyl)oxy]benzamide

4-[(2-methylbenzyl)oxy]benzamide

Cat. No. B5395744
M. Wt: 241.28 g/mol
InChI Key: GRJRFESMCXPPFZ-UHFFFAOYSA-N
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Description

4-[(2-methylbenzyl)oxy]benzamide, also known as MBBA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MBBA belongs to the family of benzamides, which are known to have various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. In

Mechanism of Action

The exact mechanism of action of 4-[(2-methylbenzyl)oxy]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-[(2-methylbenzyl)oxy]benzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
4-[(2-methylbenzyl)oxy]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-[(2-methylbenzyl)oxy]benzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. 4-[(2-methylbenzyl)oxy]benzamide has also been shown to have analgesic properties, making it a potential therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-methylbenzyl)oxy]benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, 4-[(2-methylbenzyl)oxy]benzamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 4-[(2-methylbenzyl)oxy]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-[(2-methylbenzyl)oxy]benzamide. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. In addition, future studies could focus on the development of more efficient synthesis methods for 4-[(2-methylbenzyl)oxy]benzamide, as well as the development of more soluble forms of the compound. Furthermore, future studies could explore the potential of 4-[(2-methylbenzyl)oxy]benzamide in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-[(2-methylbenzyl)oxy]benzamide involves a multi-step process that starts with the reaction of 2-methylbenzyl alcohol with thionyl chloride to obtain 2-methylbenzyl chloride. The next step involves the reaction of 2-methylbenzyl chloride with sodium hydroxide to obtain 2-methylbenzyl alcohol. The final step involves the reaction of 2-methylbenzyl alcohol with 4-aminobenzamide in the presence of sodium hydroxide to obtain 4-[(2-methylbenzyl)oxy]benzamide.

Scientific Research Applications

4-[(2-methylbenzyl)oxy]benzamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 4-[(2-methylbenzyl)oxy]benzamide has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

4-[(2-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRFESMCXPPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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